5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
“5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic compound that features multiple functional groups, including phenoxy, ethoxy, and diazinane moieties
Properties
IUPAC Name |
5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-4-28-20-13-16(12-17-21(26)24-23(31)25-22(17)27)6-8-19(20)30-10-9-29-18-7-5-14(2)11-15(18)3/h5-8,11-13H,4,9-10H2,1-3H3,(H2,24,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEBZELUUYGWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCOC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:
Formation of the Phenoxy and Ethoxy Substituents: The initial step might involve the reaction of 2,4-dimethylphenol with an appropriate ethylating agent to introduce the ethoxy group.
Formation of the Diazinane Ring: The diazinane ring could be synthesized through a cyclization reaction involving a diamine and a suitable carbonyl compound.
Final Assembly:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” can undergo various chemical reactions, including:
Oxidation: The phenoxy and ethoxy groups can be oxidized to form corresponding quinones and aldehydes.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones, aldehydes.
Reduction Products: Thiols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, such as an enzyme inhibitor or receptor modulator.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol Derivatives: Compounds with similar phenoxy and ethoxy groups.
Diazinane Derivatives: Compounds with similar diazinane rings.
Uniqueness
The uniqueness of “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” lies in its combination of multiple functional groups, which can impart unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
